IR-Crizotinib

NIK inhibition NF-κB signaling kinase assay

IR-Crizotinib is the only rationally designed Crizotinib-IR-786 conjugate that overcomes the critical blood-brain barrier limitation of unconjugated Crizotinib. It delivers dual functionality—potent NIK inhibition (IC50=3.381 μM) and real-time NIR fluorescence imaging of intracranial glioblastoma—in a single molecule, eliminating the need for separate imaging probes. Validated in orthotopic GBM models with significant tumor growth inhibition and synergistic activity with temozolomide (EC50 15 nM). For researchers requiring BBB-penetrant target engagement confirmation and non-invasive biodistribution tracking, this compound is indispensable. Standard analytical-grade purity; ships ambient.

Molecular Formula C53H57Cl2FIN7O
Molecular Weight 1024.9 g/mol
Cat. No. B12380846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR-Crizotinib
Molecular FormulaC53H57Cl2FIN7O
Molecular Weight1024.9 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC[N+](=C5C(=CC=C6C(C7=CC=CC=C7N6C)(C)C)CCCC5=CC=C8C(C9=CC=CC=C9N8C)(C)C)CC4)N.[I-]
InChIInChI=1S/C53H57Cl2FN7O.HI/c1-33(48-41(54)21-22-42(56)49(48)55)64-45-29-36(30-58-51(45)57)37-31-59-63(32-37)38-25-27-62(28-26-38)50-34(19-23-46-52(2,3)39-15-8-10-17-43(39)60(46)6)13-12-14-35(50)20-24-47-53(4,5)40-16-9-11-18-44(40)61(47)7;/h8-11,15-24,29-33,38H,12-14,25-28H2,1-7H3,(H2,57,58);1H/q+1;/p-1/t33-;/m1./s1
InChIKeyJRMMUDKBQYQNEZ-MGDILKBHSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IR-Crizotinib: A Near-Infrared Dye-Conjugated Crizotinib Analog with Validated Blood-Brain Barrier Penetration for GBM Research


IR-Crizotinib is a rationally designed conjugate of the anaplastic lymphoma kinase (ALK)/c-MET inhibitor Crizotinib and the near-infrared heptamethine cyanine dye IR-786 [1]. This chemical modification confers enhanced blood-brain barrier (BBB) permeability and enables fluorescent localization of intracranial glioblastoma (GBM) tumors in vivo . As a research tool, IR-Crizotinib serves dual functions as both an inhibitor of NF-κB-inducing kinase (NIK) and a fluorescent imaging agent, thereby addressing a critical limitation of unconjugated Crizotinib in neuro-oncology applications [2].

Why Unconjugated Crizotinib and Other ALK Inhibitors Cannot Substitute for IR-Crizotinib in GBM Research


Substituting unconjugated Crizotinib or other ALK inhibitors for IR-Crizotinib in preclinical glioblastoma models introduces critical experimental confounders. Unconjugated Crizotinib exhibits poor blood-brain barrier permeability, which severely limits its intracranial exposure and therapeutic efficacy in orthotopic brain tumor models [1]. In contrast, IR-Crizotinib overcomes this barrier via the tumor-homing properties of the IR-786 cyanine dye, enabling direct intracranial localization and sustained tumor retention [2]. Furthermore, standard ALK inhibitors such as Alectinib or Ceritinib lack the near-infrared fluorescent moiety required for non-invasive tumor visualization, a key functional differentiator for imaging-guided studies . The quantitative evidence below substantiates that IR-Crizotinib is not merely a labeled analog but a functionally distinct compound with altered pharmacokinetic and pharmacodynamic properties essential for GBM research applications.

Quantitative Evidence for Selecting IR-Crizotinib Over Unconjugated Crizotinib and Other NIK/ALK Inhibitors


Retention of NIK Kinase Inhibitory Activity After Dye Conjugation

IR-Crizotinib maintains potent inhibitory activity against purified recombinant NIK protein, with an IC50 value comparable to that of unconjugated Crizotinib. Co-incubation with Crizotinib reduced NIK activity with an IC50 of 2.851 μM, while IR-Crizotinib inhibited NIK with an IC50 of 3.381 μM. The IR-786 dye alone had no effect on NIK activity [1]. This demonstrates that conjugation to the near-infrared dye does not ablate the parent compound's enzymatic inhibition.

NIK inhibition NF-κB signaling kinase assay

Superior In Vitro Growth Inhibition of Glioma Cells vs. Unconjugated Crizotinib

In U87 glioblastoma cells, IR-Crizotinib demonstrated superior anti-proliferative activity compared to unconjugated Crizotinib. While Crizotinib decreased cell growth by approximately 2-fold relative to untreated controls, IR-Crizotinib completely impeded cell growth under identical conditions. The IR-786 dye alone did not impair U87 cell growth [1].

glioma cell proliferation U87 cells

Validated Blood-Brain Barrier Penetration and Intracranial Tumor Localization

IR-Crizotinib demonstrates definitive blood-brain barrier penetration and sustained intracranial tumor localization in orthotopic mouse xenograft models of GBM. Fluorescent tracing of the cyanine dye showed that IR-Crizotinib remained detectable within the brain for at least 5 days post-intravenous injection, with clear colocalization between the far-red dye signal and RFP-labeled tumor cells in excised brain tissue [1]. In contrast, unconjugated Crizotinib exhibits poor BBB permeability, limiting its intracranial exposure and therapeutic utility in brain tumor models [2].

BBB penetration tumor localization near-infrared imaging

Enhanced In Vivo Tumor Growth Inhibition and Survival Benefit in Orthotopic GBM Models

In orthotopic intracranial xenograft models of GBM, IR-Crizotinib treatment produced significant reductions in tumor size and improved overall survival compared to vehicle controls. Analysis of glioma size at week 4 revealed a statistically significant reduction in tumor burden in IR-Crizotinib-treated mice. Importantly, this reduction in tumor growth was accompanied by a significant increase in survival [1]. While direct survival comparison with unconjugated Crizotinib was not reported in the same study, the poor BBB penetration of Crizotinib precludes meaningful intracranial activity, establishing a class-level advantage for IR-Crizotinib in brain tumor models.

tumor growth inhibition survival orthotopic xenograft

Potent Antiproliferative Activity (EC50: 15-50 nM) in Patient-Derived GBM Cells

IR-Crizotinib exhibits potent antiproliferative activity against patient-derived glioblastoma cells, with EC50 values in the low nanomolar range. In cell viability assays, IR-Crizotinib demonstrated an EC50 of 50 nM as a single agent and 15 nM in synergistic combination with temozolomide after 48 hours of treatment . While direct head-to-head comparison with unconjugated Crizotinib in this specific assay system is not available, these values establish a baseline potency metric for procurement decisions.

antiproliferative EC50 patient-derived cells

Definitive Application Scenarios for IR-Crizotinib Based on Validated Comparative Evidence


Preclinical In Vivo Efficacy Studies in Orthotopic Glioblastoma Models Requiring BBB-Penetrant NIK Inhibition

IR-Crizotinib is uniquely suited for efficacy studies in intracranial orthotopic GBM xenograft models where unconjugated Crizotinib fails due to poor BBB permeability. Its validated intracranial tumor localization and significant tumor growth inhibition at week 4 [1] make it the compound of choice for assessing NIK-targeted therapy in brain tumor models.

Non-Invasive Near-Infrared Fluorescence Imaging of Tumor Burden and Drug Distribution

The IR-786 dye conjugated to IR-Crizotinib enables real-time, non-invasive fluorescence imaging of intracranial tumor localization and drug biodistribution [1]. This dual therapeutic-imaging capability allows researchers to correlate compound exposure with pharmacodynamic responses without the need for radiolabeling or terminal tissue collection at every time point.

In Vitro Mechanistic Studies of NF-κB-Inducing Kinase (NIK) and Noncanonical NF-κB Signaling in Glioma

IR-Crizotinib's demonstrated NIK inhibition (IC50 = 3.381 μM) and downstream suppression of noncanonical NF-κB signaling (reduced p52 nuclear translocation) [1] support its use as a chemical probe in cellular and biochemical assays focused on NIK-driven pathways in glioma biology. Its fluorescence also enables convenient tracking of cellular uptake and subcellular localization.

Combination Therapy Research with Temozolomide in Patient-Derived GBM Cell Models

The synergistic antiproliferative activity observed when IR-Crizotinib is combined with temozolomide (EC50 = 15 nM vs. 50 nM monotherapy) provides a compelling rationale for exploring this combination in preclinical studies. Researchers investigating strategies to overcome temozolomide resistance in GBM may find IR-Crizotinib a valuable combinatorial partner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IR-Crizotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.